molecular formula C23H22N6O2 B10986346 N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10986346
M. Wt: 414.5 g/mol
InChI Key: DBKVVMMEHJEUSB-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of phenoxyphenyl, triazolopyridazinyl, and piperidine carboxamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the phenoxyphenyl and triazolopyridazinyl intermediates, which are then coupled with piperidine-4-carboxamide under specific reaction conditions. Common reagents used in these reactions include:

    Phenol derivatives: for the phenoxyphenyl group.

    Hydrazine derivatives: for the triazolopyridazinyl group.

    Piperidine derivatives: for the piperidine carboxamide group.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:

    Optimization of reaction parameters: to maximize yield.

    Use of green chemistry principles: to minimize waste and environmental impact.

    Implementation of quality control measures: to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Inhibiting or activating their functions.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

    Interacting with nucleic acids: Influencing gene expression or DNA replication.

Comparison with Similar Compounds

N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-(4-phenoxyphenyl)-1-(pyridazin-6-yl)piperidine-4-carboxamide: Lacks the triazolo group, which may affect its biological activity.

    N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylate: Contains a carboxylate group instead of a carboxamide group, which may influence its chemical reactivity.

The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H22N6O2/c30-23(25-18-6-8-20(9-7-18)31-19-4-2-1-3-5-19)17-12-14-28(15-13-17)22-11-10-21-26-24-16-29(21)27-22/h1-11,16-17H,12-15H2,(H,25,30)

InChI Key

DBKVVMMEHJEUSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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